

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of [11C]PHNO

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Compound of Interest

Compound Name: [11C]Phno

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This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO), a potent and selective agonist radioligand for in vivo imaging of dopamine D2 and D3 receptors using Positron Emission Tomography (PET). [11C]PHNO is a valuable tool for investigating the dopaminergic system in neuropsychiatric disorders.[1][2][3] This document details key quantitative data, experimental protocols, and the underlying signaling pathways.

Core Pharmacological Characteristics

[11C]PHNO is a high-affinity agonist radiotracer that preferentially binds to the high-affinity state of dopamine D2/D3 receptors.[4][5][6] Notably, it exhibits a 30- to 50-fold higher affinity for D3 receptors over D2 receptors, making it a D3-preferring ligand.[7] This characteristic allows for the in vivo assessment of D3 receptor distribution and function, which was previously challenging.[8][9][10] The specific binding of [11C]PHNO in the brain is a composite of signals from both D2 and D3 receptors, with the relative contribution of each varying across different brain regions depending on their respective receptor densities.[7][9]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data from **[11C]PHNO** PET studies in humans.

Table 1: Test-Retest Variability of **[11C]PHNO** Binding Potential (BPND)

Brain Region	Test-Retest Variability (%)	Primary Receptor Type
Caudate	9%	D2-rich
Putamen	9%	D2-rich
Pallidum	6%	D3-rich
Substantia Nigra	19%	D3-rich
Thalamus	14%	D3-rich
Hypothalamus	21%	D3-rich

Data sourced from a study with repeated scans on the same day.[\[7\]](#)[\[11\]](#)

Table 2: Regional Fraction of D3 Receptor Signal Contribution to **[11C]PHNO** Binding

Brain Region	D3 Receptor Signal Fraction (fPHNOD3)
Hypothalamus	100%
Substantia Nigra	100%
Ventral Pallidum/Substantia Innominata	75%
Globus Pallidus	65%
Thalamus	43%
Ventral Striatum	26%
Precommissural-Ventral Putamen	6%
Putamen	0%

These fractions were estimated using a selective D3 antagonist to dissect the total **[11C]PHNO** signal.[\[9\]](#)

Table 3: Radiation Dosimetry of **[11C]PHNO** in Humans

Parameter	Value (μSv/MBq)
Mean Effective Dose (Male Model)	4.5 ± 0.3
Mean Effective Dose (Female Model)	5.2 ± 0.2
Highest Organ Dose (Liver)	17.9 ± 3.9
Kidney Dose	14.3 ± 3.6
Urinary Bladder Wall Dose	13.5 ± 3.7

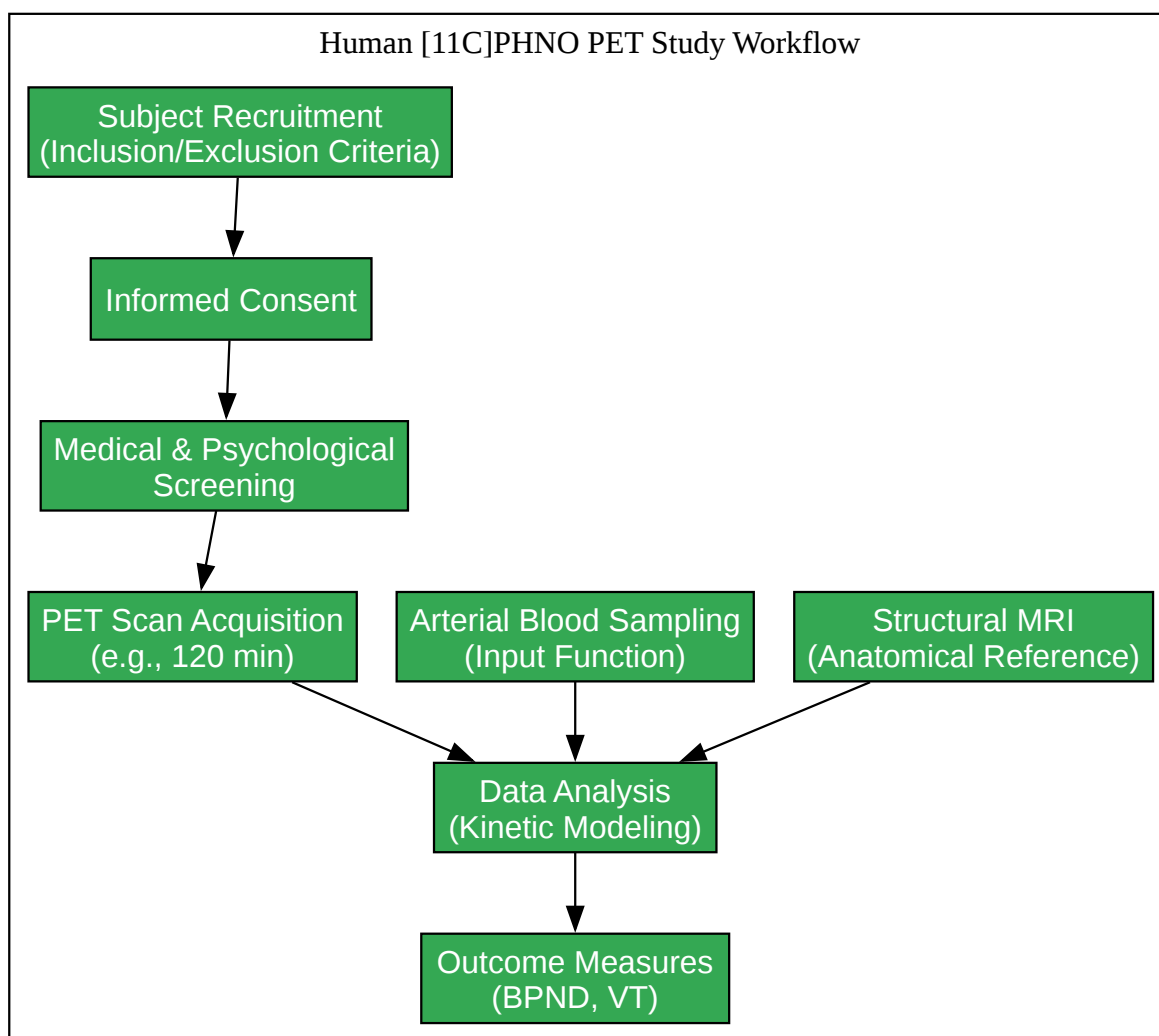
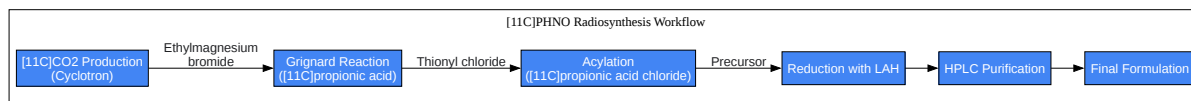
The radiation doses are comparable to other 11C-labeled radiotracers, allowing for multiple PET scans in the same subject within regulatory guidelines.[\[12\]](#)

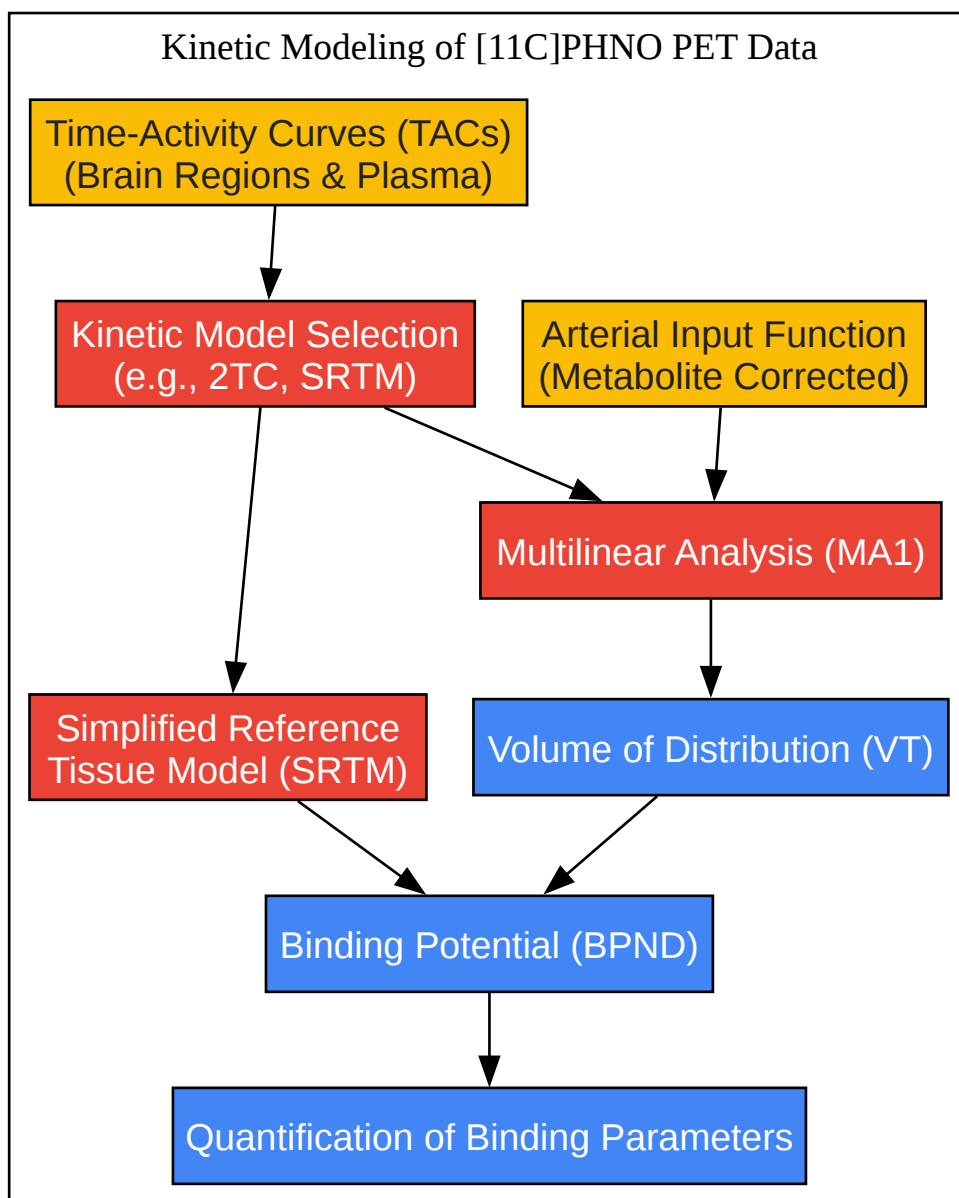
Experimental Protocols

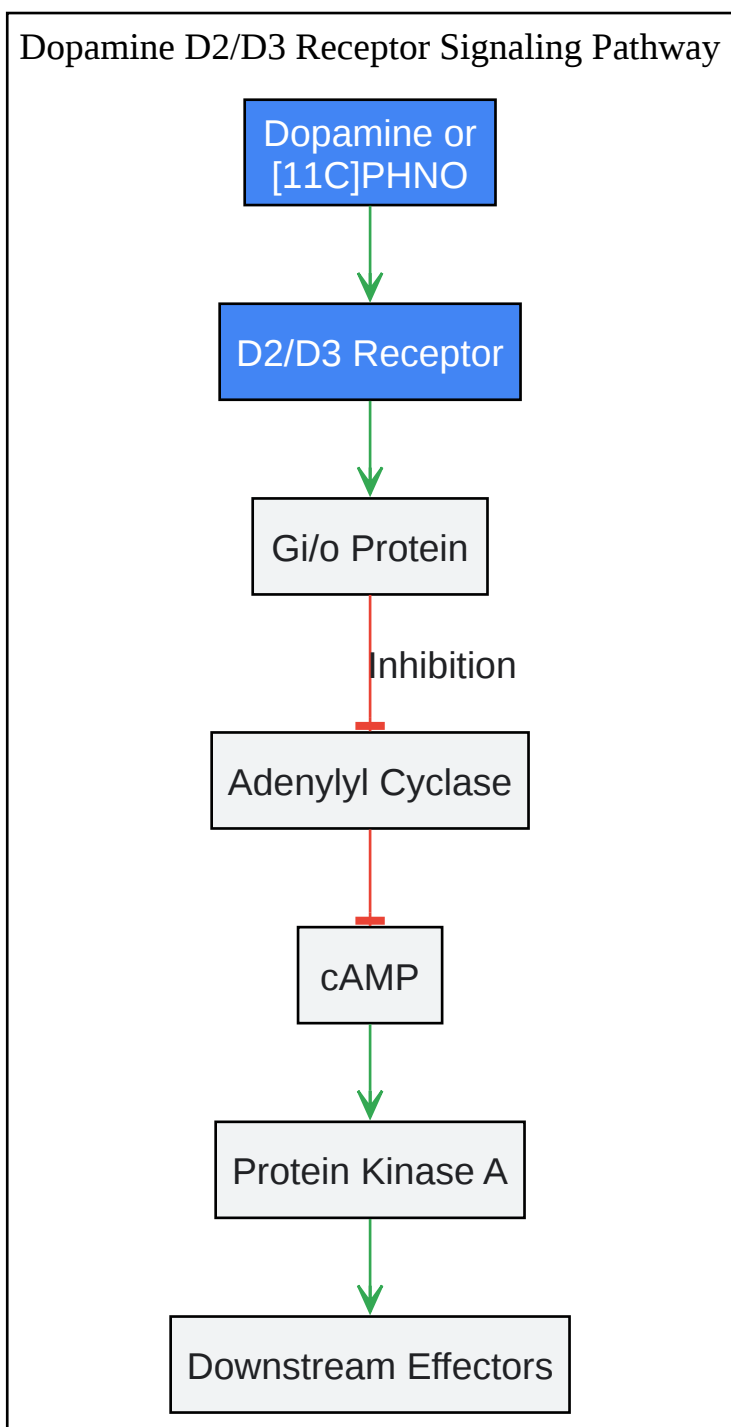
Detailed methodologies are crucial for the replication and interpretation of **[11C]PHNO** PET studies. The following sections outline typical experimental protocols.

Radiosynthesis of **[11C]PHNO**

The production of **[11C]PHNO** is a complex, multi-step process that requires a controlled environment.[\[1\]](#)[\[2\]](#)[\[3\]](#)







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References

- 1. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the pharmacokinetics and pharmacological properties of [11C]-(+)-PHNO in rats using an intracerebral beta-sensitive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Dopamine (D2/3) receptor agonist positron emission tomography radiotracer [11C]-(+)-PHNO is a D3 receptor preferring agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 10. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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